molecular formula C22H42O2 B190464 Erucic acid CAS No. 112-86-7

Erucic acid

Katalognummer: B190464
CAS-Nummer: 112-86-7
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: DPUOLQHDNGRHBS-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Erucasäure kann durch folgende Verfahren synthetisiert werden:

    Hydrolyse pflanzlicher Öle: Ausgehend von pflanzlichen Ölen oder Ölfüßen liefern traditionelle Verfahren wie Verseifung (Säurehydrolyse) oder Druckhydrolyse Fettsäuren. Erucasäure kann dann aus dem Gemisch der Fettsäuren abgetrennt werden. Für gemischte Fettsäuren werden nach dem Gefrieren, Pressen und der Vorabtrennung die Fettsäuren durch Vakuumdestillation zu relativ reinem Erucasäure destilliert.

    Fermentation und Destillation aus Brassica-Samen: Fermentations- und Destillationsprozesse verfeinern Erucasäure aus Brassica-Samen, was zu Senföl und Erucasäure führt.

Analyse Chemischer Reaktionen

Erucasäure unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen sind:

    Oxidation: Erucasäure kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄) oxidiert werden.

    Reduktion: Die Reduktion mit Wasserstoffgas (H₂) und einem Katalysator (wie Palladium auf Kohlenstoff) wandelt Erucasäure in ihren entsprechenden Alkohol um.

    Substitution: Erucasäure kann Halogenierungsreaktionen (z. B. Bromierung oder Chlorierung) eingehen, um halogenierte Derivate zu bilden. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Erucasäurederivate mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Erucic acid has been investigated for its therapeutic properties, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

Recent studies suggest that this compound may serve as a novel therapeutic agent for cognitive deficits. It has demonstrated potential in enhancing peroxisomal β-oxidation in rat hepatocytes while exhibiting selective toxicity towards fibroblasts from patients with peroxisomal disorders, indicating a targeted therapeutic approach .

Anticancer Activity

This compound's cytotoxic effects have been explored in various cancer cell lines:

  • In Vitro Studies : At concentrations up to 100 µM, this compound did not affect the viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) but inhibited colony formation in glioma cells .
  • In Vivo Studies : Administration of low doses (5 mg daily) to mice with Ehrlich tumors extended survival compared to untreated controls. However, higher doses resulted in decreased survival, suggesting a dose-dependent relationship .

Drug Delivery Systems

This compound has been employed as a carrier for other drugs. For instance, a polymer combining this compound with sebacic acid was used to deliver 4-hydroperoxyclophosphamide effectively in glioma models, showing minimal toxicity and prolonged survival .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing properties:

  • It is incorporated into creams and lotions due to its ability to hydrate and protect the skin .
  • Its stability enhances the quality of skincare products, making it a popular ingredient in various formulations.

Industrial Applications

This compound's unique properties make it suitable for several industrial applications:

  • Lubricants : Due to its viscosity and thermal stability, this compound is used in producing lubricants that support machinery operation .
  • Fats and Oils : It constitutes a significant portion of natural rapeseed and mustard seed oils, which are utilized in food products .

Toxicological Considerations

Historically classified as toxic due to concerns over cardiotoxicity observed in animal models, recent findings suggest that when used in reasonable amounts, this compound may not pose significant risks to human health . The European Food Safety Authority has established a tolerable daily intake of 7 mg/kg body weight .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Neuroprotective EffectsEnhances β-oxidation; selective toxicity in peroxisomal disorders
Anticancer ActivityInhibits colony formation; extends survival in tumor models
Drug Delivery SystemsEffective carrier for chemotherapeutics; minimal toxicity
Cosmetic ApplicationsMoisturizing properties enhance skincare products
Industrial UsesUtilized in lubricants due to viscosity; significant component of rapeseed oil

Wirkmechanismus

The exact mechanism by which erucic acid exerts its effects depends on its specific application. it is known to interact with molecular targets and pathways related to lipid metabolism, cell signaling, and membrane structure.

Vergleich Mit ähnlichen Verbindungen

Erucasäure sticht durch ihre einzigartige Struktur und ihre Anwendungen hervor. Zu den ähnlichen Verbindungen gehören Ölsäure (18:1ω9) und Linolsäure (18:2ω6), aber die verlängerte Kohlenstoffkette von Erucasäure unterscheidet sie von diesen häufigeren Fettsäuren.

Biologische Aktivität

Erucic acid (C22:1, n-9) is a monounsaturated omega-9 fatty acid predominantly found in rapeseed oil and certain other plant oils. Its biological activity has been the subject of extensive research, particularly concerning its metabolic effects, toxicity, and potential therapeutic applications. This article synthesizes current findings on the biological activity of this compound, highlighting its dual nature as both beneficial and harmful depending on dosage and context.

This compound is primarily metabolized in the liver through peroxisomal β-oxidation. This pathway is crucial for the breakdown of very long-chain fatty acids (VLCFAs), including this compound itself. Studies have shown that excessive oxidation of this compound can inhibit mitochondrial fatty acid oxidation, leading to metabolic disturbances such as hepatic steatosis (fatty liver) .

Table 1: Comparison of this compound Metabolism in Different Models

ModelMechanism of ActionKey Findings
Rat LiverPeroxisomal β-oxidationIncreased malonyl-CoA; suppressed mitochondrial oxidation
Human FibroblastsSelective toxicity in peroxisomal disordersToxicity observed in fibroblasts from patients with Zellweger syndrome
Mouse Stem CellsDifferentiation stimulationPromoted osteoblast differentiation at low concentrations

Toxicological Effects

The primary concern regarding this compound is its cardiotoxicity, particularly at high levels of consumption. Research indicates that chronic exposure to elevated levels of this compound can lead to myocardial lipidosis—a condition characterized by lipid accumulation in heart tissues. This effect has been documented across various animal species, including rats, pigs, and monkeys .

Case Study: Myocardial Lipidosis in Animal Models

In a study with rats, doses ranging from 1-7 g/kg body weight per day resulted in significant myocardial lipidosis. Histopathological examinations revealed extensive lipid droplet accumulation in cardiac tissues, particularly at doses exceeding 2 g/kg body weight .

Table 2: Summary of Toxicological Findings

SpeciesDose (g/kg bw/day)Observed Effects
Rats1-7Myocardial lipidosis; increased cardiac triacylglycerols
PigsUp to 5.1Reversible myocardial lipidosis observed
MonkeysHigh dosesCardiac damage similar to that seen in rats

Therapeutic Applications

Despite its toxic potential, this compound has therapeutic applications, particularly in the treatment of specific metabolic disorders such as Adrenoleukodystrophy (ALD). Lorenzo's oil, a mixture containing this compound and oleic acid, has been used clinically to reduce levels of very long-chain fatty acids in ALD patients. Clinical trials have shown that this compound therapy can effectively decrease serum levels of VLCFAs within a few months .

Table 3: Clinical Outcomes of this compound Therapy

StudyPatient GroupTreatment DetailsOutcome
Kickler et al., 1996ALD PatientsLorenzo's oil (37.5-60 mL/day)Decrease in VLCFA levels; thrombocytopenia reported
Zinkham et al., 1993ALD PatientsVaried doses of Lorenzo's oilThrombocytopenia observed; increased bleeding time noted

Eigenschaften

IUPAC Name

(Z)-docos-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63541-50-4
Record name 13-Docosenoic acid, (13Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63541-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8026931
Record name Erucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid
Record name 13-Docosenoic acid, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.860 at 55 °C/4 °C
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000115 [mmHg]
Record name Erucic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid., The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/, The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol

CAS No.

112-86-7
Record name Erucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erucic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERUCIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-Docosenoic acid, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Erucic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERUCIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075441GMF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33.8 °C, 33.5 °C
Record name ERUCIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erucic acid
Reactant of Route 2
Erucic acid
Reactant of Route 3
Erucic acid
Reactant of Route 4
Erucic acid
Reactant of Route 5
Erucic acid
Reactant of Route 6
Reactant of Route 6
Erucic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.